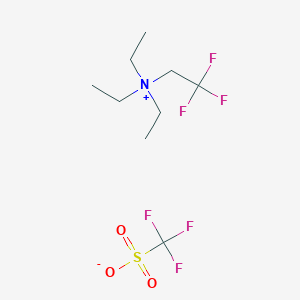

2,2,2-Trifluoroethyl triethylammonium triflate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoroethyl triethylammonium triflate is a chemical compound with the molecular formula C₉H₁₇F₆NO₃S and a molecular weight of 333.3 g/mol . This compound is known for its unique properties, including its ability to introduce trifluoroethyl groups into various substrates, making it valuable in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl triethylammonium triflate typically involves the reaction of 2,2,2-trifluoroethyl iodide with triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoroethyl triethylammonium triflate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group is introduced into different substrates.

Addition Reactions: The compound can also be involved in addition reactions, particularly with unsaturated compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Typical solvents for these reactions include dichloromethane, acetonitrile, and tetrahydrofuran.

Catalysts: In some cases, catalysts such as Lewis acids or bases are used to enhance the reaction rate.

Major Products: The major products formed from these reactions are typically trifluoroethylated derivatives of the original substrates .

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethyl triethylammonium triflate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoroethyl triethylammonium triflate involves the transfer of the trifluoroethyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the trifluoroethyl group replaces a leaving group on the substrate . The molecular targets and pathways involved depend on the specific substrate and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethyl iodide: This compound is also used for introducing trifluoroethyl groups but differs in its reactivity and handling properties.

2,2,2-Trifluoroethyl trifluoroacetate: Another compound used for similar purposes, but with different reactivity and applications.

Uniqueness: 2,2,2-Trifluoroethyl triethylammonium triflate is unique due to its high reactivity and ability to introduce trifluoroethyl groups under mild conditions. This makes it a valuable reagent in synthetic chemistry, particularly for reactions requiring high functional group tolerance .

Biologische Aktivität

2,2,2-Trifluoroethyl triethylammonium triflate (CAS No. 380230-73-9) is a fluorinated organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₁₇F₆NO₃S

- Molecular Weight: 333.3 g/mol

- Appearance: Clear, colorless to pale yellow liquid

The biological activity of this compound is largely attributed to its trifluoromethyl group and ammonium component, which can interact with various biomolecules. The triflate group enhances electrophilicity, making it a potential candidate for nucleophilic attack by biological molecules such as proteins and nucleic acids.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions.

- Enzyme Inhibition : The presence of the trifluoromethyl group may enhance the compound's ability to inhibit certain enzymes involved in metabolic pathways.

- Cellular Interactions : The ammonium moiety is known to facilitate interactions with negatively charged biomolecules, potentially leading to altered cellular responses.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results indicated a significant reduction in bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents .

Study 2: Enzyme Interaction

Research focused on the interaction between fluorinated compounds and specific enzymes demonstrated that this compound could inhibit the activity of certain hydrolases. This inhibition was attributed to the compound's ability to mimic substrate structures due to its unique functional groups .

Study 3: Cytotoxicity Assessment

A cytotoxicity assay was performed on human cell lines to evaluate the safety profile of this compound. The results showed moderate cytotoxic effects at higher concentrations but indicated a potential therapeutic window for lower doses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Trifluoroacetyl-3-methylimidazolium | Trifluoromethyl group; imidazolium cation | Moderate enzyme inhibition |

| Triethylamine triflate | Amine structure; no fluorination | Limited biological activity |

| Perfluoropropyltriethylammonium | Perfluorinated chain; ammonium component | High antimicrobial potency |

Eigenschaften

IUPAC Name |

triethyl(2,2,2-trifluoroethyl)azanium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F3N.CHF3O3S/c1-4-12(5-2,6-3)7-8(9,10)11;2-1(3,4)8(5,6)7/h4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBVQAPVHZQGQS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380392 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380230-73-9 |

Source

|

| Record name | N,N,N-Triethyl-2,2,2-trifluoroethan-1-aminium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.